molecular formula C14H15Cl2NO B1465158 (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride CAS No. 1208400-75-2

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride

Cat. No. B1465158
M. Wt: 284.2 g/mol
InChI Key: XJENQIONENZRSK-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1208400-75-2 . It has a molecular weight of 284.18 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H14ClNO.ClH/c1-17-11-8-6-10 (7-9-11)14 (16)12-4-2-3-5-13 (12)15;/h2-9,14H,16H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Metabolite Identification

After administering chlorphenoxamine, a compound related to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, several metabolites were identified in human urine. These included N-demethyl-chlorphenoxamine, chlorphenoxamine-N-oxide, and various phenylethanol and phenylethene derivatives. Some of these compounds were also excreted as conjugates (Goenechea et al., 1987).

In Vivo Metabolism in Rats

Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a ring-substituted psychoactive phenethylamine, revealed various metabolites in rats. The metabolic pathways involved reduction or oxidation processes and desmethylation, with some metabolites undergoing acetylation (Kanamori et al., 2002).

Photogeneration and Reactivity of Aryl Cations

The photochemistry of 4-chlorophenol and 4-chloroanisole, compounds structurally similar to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, leads to the formation of aryl cations. These cations can add to π nucleophiles, indicating potential applications in chemical synthesis (Protti et al., 2004).

Environmental Fate and Behavior

The behavior of benzophenone-8, structurally related to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, was examined in aqueous solutions. This study is relevant for understanding the environmental impact of similar compounds (Santos & Esteves da Silva, 2019).

Synthesis and Characterization of Derivatives

A study involved the synthesis of a coumarin derivative using 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine. This research provides insights into the synthetic applications of compounds similar to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride (Dekić et al., 2020).

Synthesis of Optical Compounds

Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound with high nonlinear optical properties, demonstrates the potential of (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride in optical applications (Mostaghni et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-chlorophenyl)-(4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15;/h2-9,14H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENQIONENZRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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